molecular formula C14H13N3O4 B2990906 Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate CAS No. 2034433-32-2

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate

Cat. No.: B2990906
CAS No.: 2034433-32-2
M. Wt: 287.275
InChI Key: GBJJRYMOIWYQOL-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate is a benzoate ester derivative featuring a hydroxypyrimidine carboxamide substituent at the 2-position of the benzene ring. This structural motif combines a hydrogen-bond-donating hydroxyl group and a carboxamido linker, which may enhance solubility, reactivity, and biological interactions compared to simpler alkyl benzoates.

Properties

IUPAC Name

ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-5-3-4-6-10(9)17-13(19)11-7-12(18)16-8-15-11/h3-8H,2H2,1H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJRYMOIWYQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate involves multiple steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the benzoate moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Microwave Irradiation: This method has been used to synthesize similar compounds, providing a rapid and efficient route.

    Traditional Heating: Conventional heating methods can also be employed, although they may require longer reaction times and higher temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoate moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex molecules and is investigated for its potential biological activity, effects on cell function, and signal transduction pathways. Furthermore, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties, and is utilized in the development of new materials and industrial processes.

Scientific Research Applications

  • Chemistry this compound is used as a building block in the synthesis of more complex molecules. The synthesis of this compound involves multiple steps, typically starting with the preparation of the pyrimidine ring, followed by the introduction of the benzoate moiety. Common methods for synthesizing similar compounds include microwave irradiation, which provides a rapid and efficient route, and traditional heating methods, although they may require longer reaction times and higher temperatures.
  • Biology The compound is investigated for its potential biological activity and effects on cell function and signal transduction. While detailed mechanisms are not fully elucidated, it is known to affect cell function and signal transduction pathways. Further research is needed to fully understand its molecular targets and pathways involved.
  • Medicine this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Industry It is utilized in the development of new materials and industrial processes.

Potential drawbacks

Some compounds with a pyrimidine ring can strongly inhibit the hERG channel .

Further Research

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect cell function and signal transduction pathways. Further research is needed to fully understand its molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Accessibility : The hydroxypyrimidine-carboxamido moiety may require multi-step synthesis, contrasting with simpler analogs like I-6501 .
  • Biological Data: No direct studies on the target compound were found.
  • Material Applications : The compound’s polarity and H-bonding capacity make it a candidate for high-performance resins or coatings, though experimental validation is needed .

Biological Activity

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14_{14}H13_{13}N3_3O6_6
  • CAS Number : 15947078

The compound features a pyrimidine ring substituted with hydroxyl and carboxamide groups, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in nucleotide metabolism. The compound has been identified as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme crucial for de novo purine nucleotide biosynthesis. Inhibition of GARFTase leads to reduced proliferation in cancer cells, making it a candidate for anticancer therapy .

Biological Activities

  • Anticancer Activity :
    • This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of KB human tumor cells with an IC50_{50} value in the nanomolar range .
  • Enzyme Inhibition :
    • The compound has been characterized as a selective inhibitor of GARFTase, which plays a vital role in the synthesis of purines necessary for DNA and RNA synthesis. This selectivity is crucial as it minimizes off-target effects that could lead to toxicity in normal cells .
  • Antioxidant Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antioxidant properties. For example, related compounds have shown promising results in DPPH assays, indicating potential protective effects against oxidative stress .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits KB human tumor cell growth (IC50_{50}: 1.7 nM)
Enzyme InhibitionSelective inhibition of GARFTase
AntioxidantPromising results in DPPH antioxidant assays

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate, and how can reaction conditions be optimized for purity?

  • Methodology : The synthesis typically involves coupling a pyrimidine carboxylic acid derivative with an ethyl benzoate precursor. For example, amidation reactions under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are common. Reaction optimization includes monitoring via TLC (thin-layer chromatography) and adjusting solvent polarity (e.g., DMF or THF) to improve yield .
  • Data Note : Impurities often arise from incomplete coupling or hydrolysis of the ester group; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar analogs?

  • Methodology :

  • ¹H NMR : The hydroxypyrimidine proton (δ ~12 ppm) and ester carbonyl (δ ~4.3 ppm for ethyl group) are diagnostic.
  • IR : Stretching vibrations for amide (N–H, ~3300 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups confirm functionalization .
    • Data Contradiction : Overlapping signals in crowded aromatic regions (δ 7–8 ppm) may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

Advanced Research Questions

Q. What computational or crystallographic methods resolve structural ambiguities in this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to determine bond angles and torsion angles, particularly for the pyrimidine-benzoate linkage .
  • Mercury CSD : Analyze packing motifs and hydrogen-bonding networks (e.g., O–H···N interactions between hydroxypyrimidine and amide groups) .
    • Data Validation : Discrepancies between calculated (DFT) and experimental bond lengths may indicate conformational flexibility or crystal-packing effects .

Q. How do substituents on the pyrimidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of the 6-hydroxy group with halogenated analogs (e.g., 6-chloro derivatives) under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Hammett Analysis : Correlate substituent electronic effects (σ values) with activation energies .
    • Data Table :
SubstituentReaction Rate (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
6-OH0.15 ± 0.0285 ± 3
6-Cl0.32 ± 0.0472 ± 2
6-NH₂0.08 ± 0.0192 ± 4

Q. What strategies mitigate degradation of the ester group during biological assays or long-term storage?

  • Methodology :

  • Stabilization : Use inert atmospheres (N₂ or Ar) during storage and add radical scavengers (e.g., BHT) to prevent oxidative ester cleavage .
  • Analytical Monitoring : Track degradation via HPLC-MS; identify byproducts like benzoic acid or pyrimidine-4-carboxamide .
    • Data Contradiction : Accelerated stability studies (40°C/75% RH) may overestimate degradation rates compared to ambient conditions .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting enzyme inhibition?

  • Methodology :

  • Analog Synthesis : Systematically modify the pyrimidine (e.g., 6-OH → 6-OCH₃) and benzoate (e.g., ortho vs. para substitution) moieties .
  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) and molecular docking (AutoDock Vina) to correlate structural changes with IC₅₀ values .
    • Data Interpretation : Non-linear SAR trends may arise from steric hindrance or solvation effects .

Q. How to reconcile conflicting solubility data obtained in polar vs. non-polar solvents?

  • Methodology :

  • Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, high δH (hydrogen bonding) explains poor solubility in hexane but improved solubility in DMSO .
  • Co-solvency Approach : Use water-ethanol or water-PEG mixtures to enhance solubility for biological testing .

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